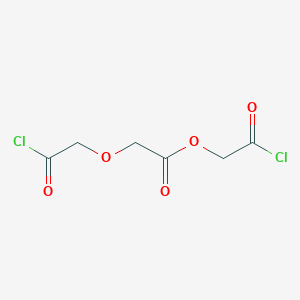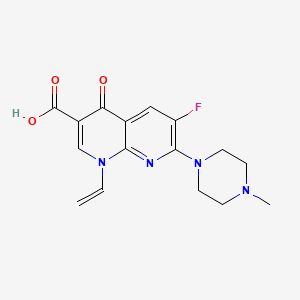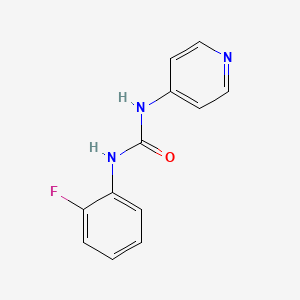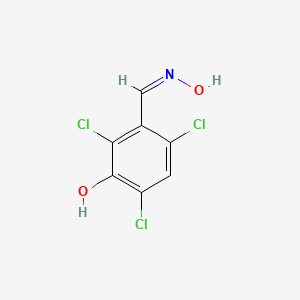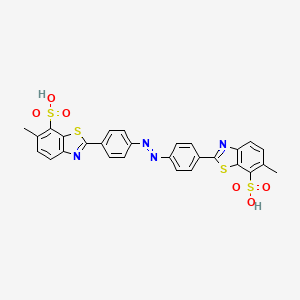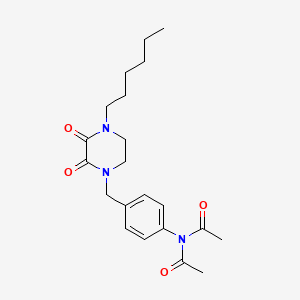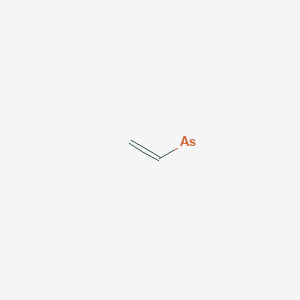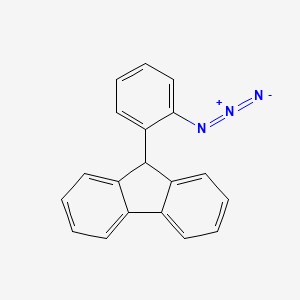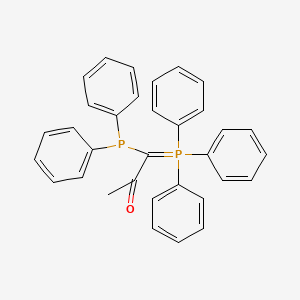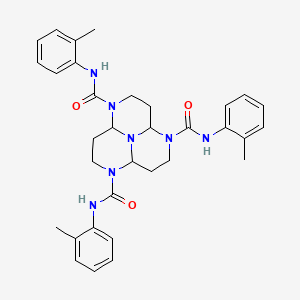
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is a complex organic compound with the molecular formula C9H18N4This compound is characterized by the presence of multiple nitrogen atoms within its ring structure, making it a subject of interest for researchers in chemistry and related disciplines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves multiple steps, typically starting with the preparation of the core tetraazaphenalene structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Aplicaciones Científicas De Investigación
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dodecahydro-1,4,7,9b-tetraazaphenalene: A structurally similar compound with different functional groups.
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene: Another related compound with methyl groups instead of o-tolylcarbamoyl groups
Uniqueness
1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is unique due to its specific functional groups and the resulting properties.
Propiedades
Número CAS |
74039-53-5 |
|---|---|
Fórmula molecular |
C33H39N7O3 |
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
2-N,6-N,10-N-tris(2-methylphenyl)-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane-2,6,10-tricarboxamide |
InChI |
InChI=1S/C33H39N7O3/c1-22-10-4-7-13-25(22)34-31(41)37-19-16-29-39(33(43)36-27-15-9-6-12-24(27)3)21-18-30-38(20-17-28(37)40(29)30)32(42)35-26-14-8-5-11-23(26)2/h4-15,28-30H,16-21H2,1-3H3,(H,34,41)(H,35,42)(H,36,43) |
Clave InChI |
IUIBHKRGLQORCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)N2CCC3N(CCC4N3C2CCN4C(=O)NC5=CC=CC=C5C)C(=O)NC6=CC=CC=C6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


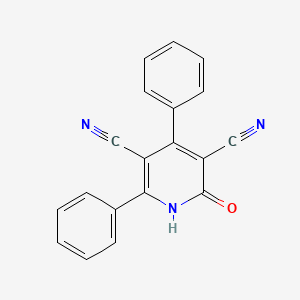
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)
